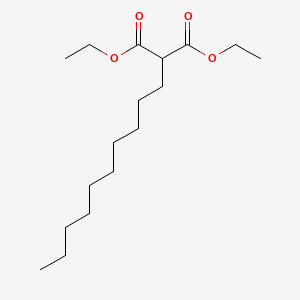
3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Übersicht
Beschreibung
3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine family. It has been widely studied for its potential therapeutic applications in various fields of medicine. The purpose of
Wissenschaftliche Forschungsanwendungen
Biological Activity of Derivatives
Derivatives of 3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one have been extensively studied for their pharmacological and biological activities. Research has shown that certain derivatives exhibit significant anxiolytic properties. For instance, studies on a series of 2-[(o- and p-substituted)aminophenyl]-3H-5-[(o- and p-substituted)phenyl]-7-chloro-1,4-benzodiazepinines and 1-alkyl-3H-5-[(o- and p-substituted)phenyl]-7-chloro-1,4-benzodiazepin-2-ones revealed their potential as anxiolytics (Cortés-Cortés et al., 2007).
Pharmacological Properties
The pharmacological properties of this compound derivatives are diverse and include anxiolytic, anticonvulsant, analgesic, and other effects. These properties are primarily attributed to their interaction with benzodiazepine and cholecystokinin receptors, CCK1 and CCK2. Such interactions have led to clinical testing of certain derivatives as potential treatments for conditions like alimentary obesity and anxiety (Andronati et al., 2002).
Structure-Activity Relationship
The structure-activity relationship of 1,4-benzodiazepines, including this compound, has been a subject of significant scientific interest. The benzodiazepine skeleton, present in many clinically used compounds with tranquilizing properties, can be synthesized through various methods, such as ring enlargement of quinazoline derivatives or synthesis from aminobenzophenones. The type and position of substituents have been shown to influence pharmacological properties, demonstrating the importance of structural considerations in the development of new benzodiazepine derivatives (Sternbach, 1971).
Molecular Properties and Synthesis
The molecular properties and synthetic pathways of benzodiazepine derivatives are crucial for understanding their biological activity and potential as pharmacological agents. Studies have indicated that benzodiazepine derivatives, such as those related to this compound, possess significant biological activity, including carcinostatic properties. The structure of these molecules, often non-planar and three-dimensional, contributes to their effectiveness in relieving anxiety with a lower potential for addiction compared to earlier drugs (Abirou et al., 2007).
Wirkmechanismus
Target of Action
It is known that benzodiazepines typically act on the gamma-aminobutyric acid (gaba) receptors in the central nervous system .
Mode of Action
Benzodiazepines generally enhance the effect of the neurotransmitter gaba, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzodiazepines are known to affect the GABAergic pathway, which is involved in inhibitory neurotransmission in the central nervous system .
Result of Action
The enhancement of gabaergic neurotransmission by benzodiazepines typically results in decreased neuronal excitability .
Biochemische Analyse
Biochemical Properties
3-Amino-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including gamma-aminobutyric acid (GABA) receptors. The compound binds to the GABA_A receptor, enhancing the inhibitory effects of GABA, which leads to a calming effect on the nervous system. Additionally, it may interact with other biomolecules such as ion channels and neurotransmitter transporters, modulating their activity and contributing to its overall pharmacological profile .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving GABAergic transmission. This modulation can lead to changes in gene expression and cellular metabolism, resulting in altered neuronal excitability and neurotransmitter release. The compound’s impact on cell signaling pathways can also affect processes such as apoptosis, synaptic plasticity, and neurogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with GABA_A receptors. This binding enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound may also inhibit or activate other enzymes and proteins involved in neurotransmitter synthesis and release, further contributing to its pharmacological effects. Changes in gene expression induced by the compound can result in long-term alterations in neuronal function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in vitro or in vivo can result in adaptive changes in cellular function, such as receptor desensitization or downregulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant activity. At very high doses, the compound may cause toxic or adverse effects, such as respiratory depression and impaired motor coordination. These threshold effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some pharmacological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it may localize to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with target proteins and influence cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, it may localize to the synaptic vesicles in neurons, where it can modulate neurotransmitter release. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-amino-7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(17)15(20)18-12/h1-8,14H,17H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUINAAYXMRLCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501008799 | |
| Record name | 3-Amino-7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501008799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894-77-9 | |
| Record name | 3-Amino-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-3-amino-7-chloro-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501008799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Butyl 7-oxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B1616413.png)





![6-Chloro-3-ethylbenzo[d]thiazol-2(3H)-one](/img/structure/B1616419.png)

